REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][N:11]([Si](C(C)C)(C(C)C)C(C)C)[C:6]2=[CH:5][C:4]=1[B:22]([OH:25])[O:23]C.Cl>C1COCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][NH:11][C:6]2=[CH:5][C:4]=1[B:22]([OH:25])[OH:23]
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Name
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|
Quantity
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1.3 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at rt over night
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Most of the solvent was removed on rotary vacuo
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Type
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FILTRATION
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Details
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the residue as a white solid was triturated with Et2O (3 ml), filtration
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Type
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WASH
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Details
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washing with Et2O (2×3 mL)
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Name
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|
Type
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product
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Smiles
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COC1=C(C=C2C(=N1)C=CN2)B(O)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |